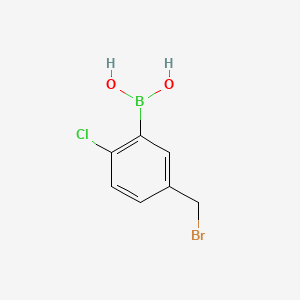

(5-(Bromomethyl)-2-chlorophenyl)boronic acid

CAS No.:

Cat. No.: VC18784068

Molecular Formula: C7H7BBrClO2

Molecular Weight: 249.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H7BBrClO2 |

|---|---|

| Molecular Weight | 249.30 g/mol |

| IUPAC Name | [5-(bromomethyl)-2-chlorophenyl]boronic acid |

| Standard InChI | InChI=1S/C7H7BBrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,11-12H,4H2 |

| Standard InChI Key | ZNOMYKAIFZNDBD-UHFFFAOYSA-N |

| Canonical SMILES | B(C1=C(C=CC(=C1)CBr)Cl)(O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of (5-(Bromomethyl)-2-chlorophenyl)boronic acid is C₇H₆BBrClO₂, with a molecular weight of 276.29 g/mol. The boronic acid group (–B(OH)₂) is meta to the bromomethyl (–CH₂Br) and ortho to the chlorine substituent, creating a sterically and electronically distinct aromatic system. Key structural features include:

-

Boronic Acid Group: Facilitates participation in palladium-catalyzed cross-coupling reactions.

-

Bromomethyl Substituent: Serves as a versatile electrophilic site for nucleophilic substitution or further functionalization.

-

Chlorine Atom: Enhances electron-withdrawing effects, potentially stabilizing the boronic acid moiety.

The compound’s structure is corroborated by spectroscopic data from related bromochlorophenyl boronic acids, such as (2-bromo-4-chlorophenyl)boronic acid (CAS: 1451393-45-5), which exhibits a similar backbone and reactivity profile .

Synthesis and Manufacturing Approaches

Bromination and Functionalization Strategies

The synthesis of halogenated boronic acids typically involves bromination of precursor aromatic compounds followed by boronation. For example, the patent CN113321577A describes a method for synthesizing 5-bromo-2-chlorobenzoic acid using 2-chlorobenzonitrile as a starting material . While this route focuses on carboxylic acid derivatives, analogous strategies could be adapted for boronic acid synthesis:

-

Bromination: Direct bromination of 2-chlorotoluene derivatives using N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid catalyst.

-

Boronation: Conversion of the brominated intermediate to the boronic acid via Miyaura borylation, employing palladium catalysts and bis(pinacolato)diboron (B₂pin₂).

A hypothetical synthesis route for (5-(Bromomethyl)-2-chlorophenyl)boronic acid might involve:

-

Bromination of 2-chlorobenzyl alcohol to introduce the bromomethyl group.

-

Subsequent protection of the alcohol group, followed by lithiation and reaction with a boron reagent (e.g., triisopropyl borate).

Challenges in Purification

Halogenated boronic acids often require rigorous purification due to their sensitivity to hydrolysis. Techniques such as recrystallization from aqueous methanol (as described for 5-bromo-2-chlorobenzoic acid ) or chromatography on silica gel are commonly employed.

Physicochemical Properties

While experimental data specific to (5-(Bromomethyl)-2-chlorophenyl)boronic acid are scarce, inferences can be drawn from structurally similar compounds:

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

Boronic acids are pivotal in forming carbon-carbon bonds. For instance, (2-bromo-4-chlorophenyl)boronic acid (CAS: 1451393-45-5) is utilized in synthesizing biaryl structures for pharmaceutical intermediates . Similarly, (5-(Bromomethyl)-2-chlorophenyl)boronic acid could serve as a bifunctional reagent, enabling sequential cross-coupling and alkylation reactions.

Pharmaceutical Intermediate

The bromomethyl group offers a handle for further derivatization, such as nucleophilic substitution with amines or thiols. This versatility is exemplified by empagliflozin impurity synthesis, where brominated benzoic acids are key precursors .

Research Gaps and Future Directions

Despite its synthetic utility, direct studies on (5-(Bromomethyl)-2-chlorophenyl)boronic acid remain sparse. Priority research areas include:

-

Catalytic Optimization: Developing air-stable catalysts for boronation of sterically hindered substrates.

-

Green Synthesis: Exploring solvent-free or aqueous-phase reactions to enhance sustainability.

-

Biological Screening: Evaluating antimicrobial or anticancer activity given the prevalence of halogenated aromatics in drug discovery .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume